4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-9-7-5-14-15(10(7)13-6-12-9)8-3-1-2-4-16-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPZYGIDOLOTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286289 | |
| Record name | 4-Chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91446-15-0 | |
| Record name | 91446-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been associated with various pharmacological properties, including anticancer and anti-inflammatory effects.
- Molecular Formula : C10H11ClN4O
- Molecular Weight : 238.67 g/mol
- CAS Number : 91446-15-0
- IUPAC Name : 4-chloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, one study reported that derivatives of this class showed potent inhibitory effects against various human tumor cell lines, including HeLa and A375 cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.36 |
| Compound B | A375 | 1.8 |
The mechanism by which 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects is believed to involve the inhibition of cyclin-dependent kinases (CDKs). Specifically, compounds derived from this scaffold have shown selectivity towards CDK2 and CDK9, suggesting a targeted approach in cancer therapy .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has also been evaluated for anti-inflammatory activity. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This dual activity makes them promising candidates for treating diseases characterized by chronic inflammation.
Study 1: Antiproliferative Effects
In a study conducted on various human cancer cell lines, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their antiproliferative effects. The results indicated that certain modifications to the structure significantly enhanced their activity against specific cancer types.
Study 2: Selectivity Profiles
Another investigation focused on the selectivity of these compounds towards different CDKs. The findings revealed that some derivatives were up to 265-fold more selective for CDK2 compared to CDK9, highlighting the potential for developing targeted therapies with reduced side effects .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antitumor properties. A study demonstrated that compounds similar to 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine showed selective cytotoxicity against various cancer cell lines. The mechanism of action involves the inhibition of specific kinases associated with tumor growth and proliferation .
Antiviral Properties
The compound has also been explored for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication through interference with viral polymerases, making it a candidate for further development in antiviral drug discovery .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in providing neuroprotection. In vitro studies showed that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting their utility in treating conditions such as Alzheimer's disease .
Agrochemical Applications
Pesticidal Activity
The structural features of 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine make it a candidate for development as a pesticide. Research has shown that similar compounds possess herbicidal and insecticidal properties, which could be harnessed to create more effective agricultural chemicals .
Material Science
Polymer Chemistry
In material science, the compound can be utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties . This application is particularly relevant in developing advanced materials for electronics and coatings.
Data Table: Summary of Applications
Case Studies
-
Antitumor Activity Study :
- Researchers synthesized various pyrazolo[3,4-d]pyrimidines and tested their efficacy against breast cancer cell lines. The results indicated that modifications in the tetrahydropyran moiety significantly enhanced cytotoxic activity.
-
Neuroprotective Research :
- A study focused on the neuroprotective effects of pyrazolo[3,4-d]pyrimidines on SH-SY5Y neuroblastoma cells exposed to oxidative stress revealed that these compounds reduced cell death by modulating apoptotic pathways.
-
Development of Pesticides :
- Field trials using formulations based on similar compounds demonstrated effective control over common agricultural pests while minimizing environmental impact.
Comparison with Similar Compounds
Substituent Variations at Position 1
The N1 substituent significantly impacts solubility, bioavailability, and target binding:
- Tetrahydro-2H-pyran (THP) group : Enhances solubility due to the oxygen-rich cyclic ether, making it favorable for oral bioavailability .
- Isopropyl group : Found in 4-chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1251212-42-6), this substituent increases lipophilicity but may reduce metabolic stability compared to THP .
- 2-Chloro-2-phenylethyl group : Present in Src inhibitor precursors, this group introduces steric bulk and electron-withdrawing effects, enhancing kinase binding affinity .
- Benzothiazole derivatives : Compounds like 3a-j (from ) show improved antimicrobial activity due to the planar aromatic system, which facilitates DNA intercalation or enzyme inhibition .
Substituent Variations at Position 4
- Chlorine atom : A common leaving group enabling nucleophilic substitution (e.g., with amines or thiols) to generate bioactive derivatives .
- Trifluoromethyl group : In 6-chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 2005389-35-3), the CF₃ group enhances metabolic stability and electron-deficient character, favoring kinase inhibition .
Substituent Variations at Position 6
- Methylthio group : In compound 144 (), the SCH₃ group modulates electronic properties and participates in hydrogen bonding, influencing anticancer activity.
- Allylthio group: Used in Halloysite nanotube-delivered derivatives (), this substituent enables covalent conjugation to drug delivery systems, improving tumor targeting .
Kinase Inhibition
- The THP-substituted compound is a precursor for Src inhibitors, where chloro displacement by aminophenols yields potent derivatives (e.g., SI388) .
- Analogues with 2-chloro-2-phenylethyl groups (e.g., 141a, 144) show enhanced selectivity for cancer cell lines due to improved hydrophobic interactions with kinase ATP-binding pockets .
Antimicrobial Activity
- Benzothiazole hybrids (e.g., 3a, 3d) exhibit broad-spectrum activity against P. aeruginosa and C. albicans, attributed to the benzothiazole moiety’s ability to disrupt microbial membranes or enzymes .
Anti-inflammatory and Analgesic Properties
- Compound 3j () demonstrates significant COX-2 inhibition, reducing prostaglandin synthesis with minimal gastrointestinal toxicity compared to NSAIDs like diclofenac .
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
According to research literature, the pyrazolo[3,4-d]pyrimidine core can be synthesized via a cycloaddition reaction between 4,6-dichloropyrimidine-5-carbaldehyde and hydrazine monohydrate . This approach avoids instability issues seen in alternative methods such as chlorination of allopurinol, which leads to polymerization and poor yields on a large scale.
Protection of the Pyrazole Nitrogen with Tetrahydropyranyl Group
To prevent side reactions at the 1-NH position of the pyrazolo[3,4-d]pyrimidine, the nitrogen is protected by reaction with tetrahydro-2H-pyran-2-yl (THP) group. This is typically achieved by treating the pyrazolo[3,4-d]pyrimidine intermediate with a suitable tetrahydropyranyl donor under controlled conditions, resulting in the formation of 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (compound 3 in the literature).
Reaction Conditions and Solvent Systems
- The protection reaction is commonly carried out in ethyl acetate or similar organic solvents at elevated temperatures (~50 °C) to ensure complete conversion.
- The reaction time is optimized to balance yield and purity, typically ranging from 1 to several hours.
- For Suzuki coupling steps in related syntheses, palladium acetate catalysts at low molar percentages (0.5–2 mol%) are used with acetonitrile-water biphasic solvent systems to facilitate product isolation without distillation.
Purification and Isolation
- After completion of the protection reaction, the product can be isolated by cooling the reaction mixture and adding water gradually to precipitate the compound.
- The precipitate is filtered, washed with acetonitrile-water mixtures, and dried under reduced pressure at 50–60 °C.
- For removal of the tetrahydropyranyl protecting group in downstream steps, mild acidic conditions (e.g., 4 M HCl in dioxane or 30% aqueous HCl in methanol) at low temperatures (0–15 °C) are employed to selectively cleave the protecting group without degrading the core structure.
Summary of Preparation Method Parameters
Research Findings and Optimization Notes
- The use of low palladium catalyst loading in Suzuki coupling steps reduces cost and metal contamination while maintaining efficiency.
- The biphasic solvent system (acetonitrile-water) allows easy separation of phases and simplifies isolation without distillation, enhancing scalability.
- Addition of ammonia water (25%) after reaction steps helps stabilize the tetrahydropyranyl protecting group and prevents premature detachment during isolation.
- The temperature control during deprotection is critical to avoid degradation of the pyrazolo[3,4-d]pyrimidine core.
- Attempts to synthesize the compound by direct chlorination of allopurinol were found unsuitable due to polymerization, favoring the cycloaddition synthetic route.
Q & A
Q. What steps validate target engagement in cellular assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
